

Physical and chemical properties of 2-Bromo-5-nitrothiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-nitrothiophene

Cat. No.: B082342

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-5-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **2-Bromo-5-nitrothiophene**. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science.

Chemical Identity and Physical Properties

2-Bromo-5-nitrothiophene is a substituted thiophene ring, a heterocyclic compound containing sulfur. The presence of both a bromine atom and a nitro group makes it a versatile intermediate in a variety of chemical syntheses.

Table 1: Physical and Chemical Properties of **2-Bromo-5-nitrothiophene**

Property	Value	Source
Molecular Formula	C4H2BrNO2S	[1]
Molecular Weight	208.03 g/mol	
CAS Number	13195-50-1	
Appearance	Yellow to tan crystalline powder or crystals	[1]
Melting Point	44-48 °C	
Boiling Point	Not definitively reported; may decompose.	
Density	Data not available in searched literature.	
Solubility	Data not available in searched literature.	
InChI Key	ZPNFMDYBAQDFDY-UHFFFAOYSA-N	
SMILES	O=--INVALID-LINK-- c1ccc(Br)s1	

Spectral Data

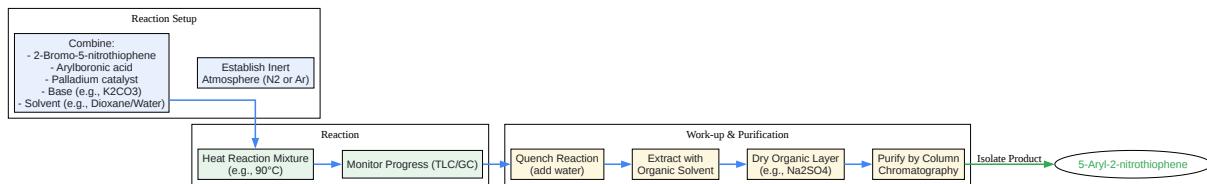
Spectroscopic data is crucial for the identification and characterization of **2-Bromo-5-nitrothiophene**.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromo-5-nitrothiophene** exhibits characteristic absorption bands corresponding to its functional groups. The presence of the nitro group (NO_2) is typically indicated by strong asymmetric and symmetric stretching vibrations. The thiophene ring gives rise to various C-H and C-C stretching and bending vibrations. A commercial source confirms that the infrared spectrum of their product conforms to the expected structure[\[1\]](#).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the molecule. For **2-Bromo-5-nitrothiophene**, the ^1H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The coupling constant between these two protons would be indicative of their ortho relationship. The ^{13}C NMR spectrum would show four distinct signals for the four carbon atoms of the thiophene ring.


Chemical Properties and Reactivity

The reactivity of **2-Bromo-5-nitrothiophene** is largely dictated by the electrophilic nature of the nitro-substituted thiophene ring and the presence of the bromine atom, which can participate in various cross-coupling reactions.

Suzuki Cross-Coupling Reactions

2-Bromo-5-nitrothiophene is a valuable substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the thiophene ring and a variety of aryl or vinyl boronic acids. This reaction is a powerful tool for the synthesis of more complex molecules, including potential pharmaceutical candidates and materials for organic electronics.

The general workflow for a Suzuki coupling reaction involving a bromothiophene derivative is outlined below.

[Click to download full resolution via product page](#)

Suzuki Coupling Experimental Workflow

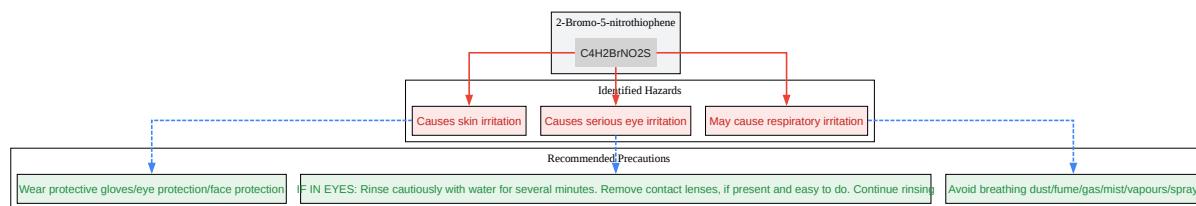
Experimental Protocols

While a specific, detailed synthesis protocol for **2-Bromo-5-nitrothiophene** was not found in the immediate search results, its preparation is generally achieved through the bromination and subsequent nitration of thiophene. The following is a generalized conceptual protocol based on standard organic chemistry procedures for such transformations.

It is imperative that any researcher attempting this synthesis first consults detailed and validated literature procedures and performs a thorough risk assessment.

Conceptual Synthesis of 2-Bromothiophene (Step 1)

2-Bromothiophene is typically prepared by the direct bromination of thiophene[2]. This reaction needs to be carefully controlled to avoid over-bromination.


Conceptual Nitration of 2-Bromothiophene (Step 2)

The nitration of 2-bromothiophene would then yield **2-Bromo-5-nitrothiophene**. The nitrating agent, often a mixture of nitric acid and sulfuric acid, must be added cautiously at a low

temperature to control the exothermic reaction and prevent the formation of byproducts. An established procedure for the nitration of thiophene involves using a mixture of acetic anhydride and fuming nitric acid at low temperatures[3]. A similar approach could likely be adapted for 2-bromothiophene.

Safety and Handling

2-Bromo-5-nitrothiophene is a chemical that requires careful handling. The following hazard information is based on available safety data sheets.

[Click to download full resolution via product page](#)

Hazard Identification and Key Precautions

Handling Recommendations:

- Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.

- Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
- Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Applications in Research and Development

2-Bromo-5-nitrothiophene serves as a key building block in the synthesis of a variety of more complex molecules. Its utility is primarily in:

- Medicinal Chemistry: As a precursor for the synthesis of novel heterocyclic compounds with potential biological activity.
- Materials Science: In the preparation of conjugated polymers and other organic materials with interesting electronic and optical properties. The thiophene moiety is a common component in conductive polymers, and the ability to functionalize it via the bromo and nitro groups allows for the fine-tuning of material properties.
- Organic Synthesis: As an intermediate for introducing the 5-nitrothien-2-yl group into various molecular scaffolds.

This guide provides a summary of the available technical information for **2-Bromo-5-nitrothiophene**. Researchers should always consult primary literature and safety data sheets before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-5-nitrothiophene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2-Bromothiophene - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Bromo-5-nitrothiophene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082342#physical-and-chemical-properties-of-2-bromo-5-nitrothiophene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com